2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic Acid
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Overview
Description
2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyridyl group substituted with chlorine atoms at the 3 and 5 positions, and a hydroxyacetic acid moiety attached to the 2 position of the pyridyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic acid typically involves the reaction of 3,5-dichloro-4-pyridinecarboxaldehyde with a suitable reagent to introduce the hydroxyacetic acid group. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, heating the reaction mixture to 180°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridyl ring.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring, leading to a diverse array of products.
Scientific Research Applications
2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes . By inhibiting PDE4, these compounds can reduce inflammation and provide therapeutic benefits in conditions like atopic dermatitis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical (PyBTM): A luminescent organic radical with similar structural features.
Piclamilast: A selective PDE4 inhibitor with anti-inflammatory effects.
Uniqueness
2-(3,5-Dichloro-4-pyridyl)-2-hydroxyacetic acid is unique due to its combination of a pyridyl ring with chlorine substitutions and a hydroxyacetic acid group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H5Cl2NO3 |
---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c8-3-1-10-2-4(9)5(3)6(11)7(12)13/h1-2,6,11H,(H,12,13) |
InChI Key |
LNOGGHJNRHVFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(C(=O)O)O)Cl |
Origin of Product |
United States |
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